Dicoumarol

Description

Properties

IUPAC Name |

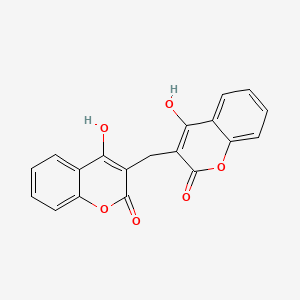

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMPNYZJYQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021729 | |

| Record name | Dicumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild pleasant odor; [HSDB], Solid | |

| Record name | Dicumarol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insol in water, alc, ether., INSOL IN ACETONE, Sol in aq alkaline solns, in pyridine and similar org bases. Slightly sol in benzene and chloroform., 6.62e-02 g/L | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White or creamy white, crystalline powder, Minute crystals, NEEDLES, Very small crystals from cyclohexanone | |

CAS No. |

66-76-2 | |

| Record name | Dicoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicumarol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dicumarol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3,3'-methylenebis[4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicoumarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICUMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QID3E7BG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287-293 °C, 290 °C | |

| Record name | Dicoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Serendipitous Saga of Dicoumarol: A Technical History of the First Oral Anticoagulant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of dicoumarol from a mysterious cattle ailment to the first orally administered anticoagulant is a landmark in medical history. This technical guide delves into the core scientific discoveries, experimental methodologies, and clinical findings that established this compound as a pioneering therapeutic agent.

From Hemorrhagic Disease to a Crystalline Culprit: The Discovery of this compound

The story begins in the early 1920s with outbreaks of a fatal hemorrhagic disorder in cattle across the northern United States and Canada.[1] Veterinarians Frank Schofield and L.M. Roderick independently linked the condition to the ingestion of improperly cured or moldy sweet clover hay (Melilotus alba and Melilotus officinalis).[1][2] A key observation was a profound deficiency in prothrombin, a crucial blood clotting factor.[2]

The pivotal moment arrived in February 1933 when a Wisconsin farmer, Ed Carlson, frustrated by the loss of his cattle, drove through a blizzard to the University of Wisconsin's agricultural experiment station with a deceased heifer, a milk can full of non-coagulating blood, and a sample of the spoiled sweet clover hay.[3] This fateful encounter brought the problem to the doorstep of biochemist Karl Paul Link.

For the next six years, Link's laboratory undertook the arduous task of isolating the hemorrhagic agent from the spoiled hay.[4] The breakthrough came in June 1939 when Link's assistant, Harold Campbell, successfully crystallized the compound.[3] The structure of this crystalline substance was subsequently identified as 3,3'-methylenebis(4-hydroxycoumarin) by Mark Stahmann and Charles Huebner in Link's lab, and they successfully synthesized it on April 1, 1940.[3] The compound was named this compound.[4]

Mechanism of Action: A Vitamin K Antagonist

This compound exerts its anticoagulant effect by acting as a competitive inhibitor of the enzyme vitamin K epoxide reductase (VKOR).[5] This enzyme is essential for the recycling of vitamin K, a fat-soluble vitamin necessary for the synthesis of several blood coagulation factors in the liver.

The process, known as the vitamin K cycle, is crucial for the post-translational modification of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on vitamin K-dependent clotting factors. These Gla residues are essential for the calcium-dependent binding of these factors to phospholipid surfaces, a critical step in the coagulation cascade.

By inhibiting VKOR, this compound leads to a depletion of the reduced form of vitamin K (vitamin K hydroquinone), thereby preventing the gamma-carboxylation and activation of vitamin K-dependent clotting factors: prothrombin (Factor II), Factor VII, Factor IX, and Factor X.

Experimental Protocols

Isolation of this compound from Spoiled Sweet Clover Hay (Based on Campbell and Link, 1941)

This protocol is a summarized representation of the extensive purification process undertaken by Campbell and Link. The original process involved numerous steps of extraction, precipitation, and crystallization to isolate the hemorrhagic agent.

Objective: To isolate the crystalline hemorrhagic agent from spoiled sweet clover hay.

Materials:

-

Spoiled sweet clover hay (known to cause hemorrhagic disease)

-

Methanol

-

Petroleum ether

-

Dilute hydrochloric acid

-

Dilute sodium hydroxide

-

Ether

-

Activated charcoal

-

Filtration apparatus

-

Evaporation apparatus

Methodology:

-

Initial Extraction: The spoiled sweet clover hay was extracted with methanol to dissolve the active compound.

-

Solvent Partitioning: The methanol extract was concentrated and then partitioned between petroleum ether and an aqueous phase to remove lipids and other nonpolar compounds.

-

Acid-Base Extraction: The aqueous phase was acidified with dilute hydrochloric acid, leading to the precipitation of the crude hemorrhagic agent. This precipitate was then dissolved in dilute sodium hydroxide and re-precipitated with acid to further purify it.

-

Ether Extraction: The crude acidic precipitate was extracted with ether.

-

Charcoal Treatment and Crystallization: The ether extract was treated with activated charcoal to decolorize it. The ether was then evaporated, and the residue was subjected to repeated crystallizations from various solvents until pure, crystalline this compound was obtained.

Synthesis of this compound (Based on Stahmann, Huebner, and Link, 1941)

The synthesis confirmed the structure of the isolated natural product.

Objective: To synthesize 3,3'-methylenebis(4-hydroxycoumarin).

Materials:

-

4-hydroxycoumarin

-

Formaldehyde (aqueous solution, e.g., formalin)

-

Water or ethanol as a solvent

-

Heating apparatus with temperature control

-

Filtration apparatus

Methodology:

-

Reaction Setup: 4-hydroxycoumarin is dissolved in a suitable solvent, such as water or ethanol.

-

Addition of Formaldehyde: An aqueous solution of formaldehyde is added to the solution of 4-hydroxycoumarin.

-

Reaction: The mixture is heated, typically at reflux, for a period to allow the condensation reaction to proceed. The reaction involves the condensation of two molecules of 4-hydroxycoumarin with one molecule of formaldehyde.

-

Precipitation and Isolation: As the reaction progresses, the product, this compound, which is sparingly soluble, precipitates from the reaction mixture.

-

Purification: The precipitated this compound is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like pyridine or nitrobenzene.

Early Clinical Trials and Quantitative Data

Following its discovery and synthesis, this compound was made available for clinical investigation. The first clinical report on its use was published in 1941 by Butt, Allen, and Bollman from the Mayo Clinic.[6] Their work, along with subsequent studies, laid the foundation for oral anticoagulant therapy. A key parameter for monitoring the effect of this compound was the prothrombin time, a test that measures how long it takes for a clot to form in a sample of blood.

The following table summarizes representative data from early clinical reports on the use of this compound. It is important to note that dosing was not standardized initially and was often adjusted based on the patient's prothrombin time response.

| Study | Patient Population | Initial Dosage Regimen | Target Prothrombin Time | Observations |

| Butt, Allen, and Bollman (1941) [6] | Patients with thromboembolic disease | Not explicitly standardized, adjusted based on response | Significantly prolonged | Demonstrated the anticoagulant effect in humans. |

| Meyer, Bingham, and Pohle | Patients with thromboembolic disease | Initial dose of 5 mg/kg body weight, followed by 0.5 to 1 mg/kg daily | Not explicitly stated | Noted the cumulative effect of this compound, with maximum prothrombin time changes occurring after 48 hours. |

| LeFevre (1945) | 93 patients with thromboembolic disease | Adults <150 lbs: 250 mg day 1, 100 mg days 2 & 3. Adults >150 lbs: 300 mg day 1, 150 mg days 2 & 3. | 30 to 45 seconds | Prothrombin time typically rose within 24-48 hours, peaked at 5-8 days, and returned to normal in 10-12 days. |

The Legacy of this compound

The discovery of this compound remains a classic example of "bench-to-bedside" research, originating from a veterinary problem and culminating in a new class of therapeutic agents that have saved countless lives from thromboembolic events. The meticulous scientific investigation that led to its isolation, characterization, and clinical application paved the way for the development of modern anticoagulant therapies.

References

- 1. Nutrition classics from The Journal of Biological Chemistry 138:21-33, 1941. Studies on the hemorrhagic sweet clover disease. IV. The isolation and crystallization of the hemorrhagic agent by Harold A. Campbell and Karl Paul Link - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. circ.ahajournals.org [circ.ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. acpjournals.org [acpjournals.org]

- 6. ccjm.org [ccjm.org]

The Dual Inhibitory Role of Dicoumarol on Vitamin K Epoxide Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of dicoumarol in the inhibition of Vitamin K Epoxide Reductase (VKOR), a key enzyme in the vitamin K cycle and a primary target for anticoagulant drugs. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols for studying its inhibitory effects, and available quantitative data. Furthermore, it delves into the dual inhibitory nature of this compound, which also targets NAD(P)H:quinone oxidoreductase 1 (NQO1).

Introduction: The Significance of this compound

This compound, a naturally occurring 4-hydroxycoumarin derivative, was the first oral anticoagulant to be discovered and laid the foundation for the development of subsequent vitamin K antagonists like warfarin.[1][2] Its primary mechanism of action involves the disruption of the vitamin K cycle, a critical pathway for the post-translational modification of several blood coagulation factors.[1][3] By inhibiting VKOR, this compound effectively depletes the pool of reduced vitamin K, a necessary cofactor for the γ-carboxylation of glutamate residues in prothrombin (Factor II), and Factors VII, IX, and X.[1] This inhibition leads to the production of under-carboxylated, inactive clotting factors, thereby exerting its anticoagulant effect.

A notable aspect of this compound's pharmacology is its dual inhibitory capacity. Besides VKOR, it is also a potent inhibitor of NQO1, a cytosolic flavoenzyme involved in detoxification and cellular protection against oxidative stress.[3] This off-target effect is a crucial consideration in both its therapeutic application and its use as a research tool.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The vitamin K cycle is a salvage pathway that regenerates vitamin K hydroquinone, the active form of vitamin K, from vitamin K epoxide. VKOR is the rate-limiting enzyme in this cycle. This compound acts as a competitive inhibitor of VKOR, although the precise molecular interactions remain partially elusive due to the lack of a high-resolution crystal structure of the enzyme.[1][3] However, mutagenesis and molecular modeling studies, primarily focused on warfarin, suggest that coumarins bind to a hydrophobic pocket within VKOR. A proposed "Thr-Tyr-Ala" motif is thought to be crucial for this interaction.[4][5]

The inhibition of VKOR by this compound leads to an accumulation of vitamin K epoxide and a depletion of vitamin K hydroquinone. This, in turn, hampers the γ-glutamyl carboxylase (GGCX), which requires vitamin K hydroquinone as a cofactor to activate clotting factors.

dot

Figure 1: Inhibition of the Vitamin K Cycle by this compound.

Quantitative Data on Inhibitory Activity

However, quantitative data for the inhibition of the secondary target, NQO1, by this compound is available.

| Target Enzyme | Inhibitor | Parameter | Value | Assay Conditions | Reference |

| NQO1 | This compound | Ki | ~10 nM | In vitro enzyme assay | [6] |

| NQO1 | This compound | Concentration for inhibition | 50 µM | In cell lysates | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on VKOR. These protocols are adapted from established methods for warfarin and can be applied to this compound.

In Vitro Dithiothreitol (DTT)-Driven VKOR Activity Assay

This assay measures the conversion of vitamin K epoxide to vitamin K, using DTT as a reducing agent.

dot

Figure 2: Workflow for the in vitro DTT-driven VKOR assay.

Methodology:

-

Preparation of Microsomes:

-

Culture cells overexpressing human VKORC1 (e.g., HEK293 or insect cells).

-

Harvest cells and resuspend in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Lyse the cells by sonication or dounce homogenization.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 1% CHAPS).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to different tubes. Include a solvent-only control.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding a solution of vitamin K epoxide and DTT to final concentrations of approximately 10 µM and 1-5 mM, respectively.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Analysis:

-

Collect the organic (hexane) phase containing the vitamin K metabolites.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase suitable for HPLC analysis (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Quantify the amounts of vitamin K and unconverted vitamin K epoxide by comparing the peak areas to those of known standards.

-

-

Data Interpretation:

-

Calculate the percentage of VKOR activity for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Cell-Based VKOR Activity Assay

This assay measures the ability of VKOR to support the γ-carboxylation of a reporter protein in a cellular context.

dot

Figure 3: Workflow for the cell-based VKOR assay.

Methodology:

-

Cell Culture and Transfection:

-

Maintain a suitable cell line, such as HEK293, in appropriate culture conditions.

-

Co-transfect the cells with expression vectors for human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX). Stable cell lines can also be generated.

-

-

Inhibition Assay:

-

Plate the transfected cells in multi-well plates.

-

After allowing the cells to adhere, replace the medium with fresh medium containing a fixed concentration of vitamin K (e.g., 1 µg/mL) and varying concentrations of this compound.

-

Include a no-drug control.

-

Incubate the cells for 24-48 hours to allow for protein expression, secretion, and the inhibitory effect of this compound.

-

-

Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted, functionally active (carboxylated) reporter protein using a specific enzyme-linked immunosorbent assay (ELISA). This typically involves using an antibody that recognizes the γ-carboxylated form of the reporter protein.

-

-

Data Interpretation:

-

Normalize the amount of secreted active reporter protein to a measure of cell viability or a co-transfected control protein if necessary.

-

Calculate the percentage of VKOR activity at each this compound concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of activity against the logarithm of the this compound concentration.

-

The Dual Target: NQO1 Inhibition

This compound is a well-established competitive inhibitor of NQO1, where it competes with the binding of NAD(P)H.[3] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, playing a role in detoxification and protection against oxidative stress. While it can reduce vitamin K, its contribution to the overall vitamin K cycle is considered minor compared to VKOR. The inhibition of NQO1 by this compound is an important consideration in experimental design, as it can confound the interpretation of results if not properly controlled for, especially in cell-based assays.

Conclusion

This compound remains a cornerstone molecule for understanding the mechanism of action of vitamin K antagonists. Its primary role is the inhibition of VKOR, leading to a disruption of the vitamin K cycle and a subsequent anticoagulant effect. While specific quantitative data for its inhibition of VKOR is sparse in recent literature, detailed in vitro and cell-based assays, adapted from studies on warfarin, provide robust platforms for its characterization. The dual inhibitory effect of this compound on both VKOR and NQO1 underscores the complexity of its cellular interactions and necessitates careful experimental design and interpretation. For researchers and professionals in drug development, a thorough understanding of these mechanisms and experimental approaches is crucial for the continued exploration of anticoagulation therapies and the broader biological roles of the vitamin K cycle.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Site-directed mutagenesis of coumarin-type anticoagulant-sensitive VKORC1: evidence that highly conserved amino acids define structural requirements for enzymatic activity and inhibition by warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Biochemical Pathways Affected by Dicoumarol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicoumarol, a naturally occurring 4-hydroxycoumarin derivative, has long been recognized for its potent anticoagulant properties. Its therapeutic and research applications stem from its ability to competitively inhibit key enzymes in distinct biochemical pathways. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, with a focus on its effects on the Vitamin K cycle, cellular redox homeostasis via NAD(P)H:quinone oxidoreductase 1 (NQO1), and mitochondrial bioenergetics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways and experimental workflows to support further research and drug development endeavors.

Introduction

This compound was first identified as the causative agent of hemorrhagic "sweet clover disease" in cattle.[1][2] This discovery paved the way for the development of coumarin-based anticoagulants, most notably warfarin.[1][2] The primary mechanism of its anticoagulant effect is the inhibition of Vitamin K epoxide reductase (VKOR), a key enzyme in the Vitamin K cycle essential for the post-translational modification of blood coagulation factors.[1][2]

Beyond its role in hemostasis, this compound is a well-characterized inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme involved in detoxification, antioxidant defense, and the stabilization of tumor suppressor proteins.[2] Furthermore, this compound has been shown to exert off-target effects on mitochondrial function, including the uncoupling of oxidative phosphorylation and direct inhibition of respiratory chain complexes.[1][3] This guide delves into the specifics of these interactions, providing quantitative data and detailed methodologies for their investigation.

Inhibition of the Vitamin K Cycle

The anticoagulant activity of this compound is a direct consequence of its interference with the Vitamin K cycle. This cycle is crucial for the γ-carboxylation of glutamate residues in the N-terminal regions of Vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X.[1] This post-translational modification is essential for their calcium-binding capacity and subsequent activation.

This compound acts as a competitive inhibitor of Vitamin K epoxide reductase (VKOR), the enzyme responsible for regenerating the reduced form of Vitamin K (Vitamin K hydroquinone) from its epoxide form.[1][2] By blocking this step, this compound depletes the pool of active Vitamin K, thereby inhibiting the γ-carboxylation of clotting factors and leading to the synthesis of under-carboxylated, inactive forms.

Signaling Pathway: The Vitamin K Cycle

References

The Dawn of Anticoagulation: An In-depth Technical Guide to the Early Clinical Development of Dicoumarol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal early clinical trials and development of Dicoumarol, the first oral anticoagulant. It details the experimental protocols, presents quantitative data from foundational studies, and visualizes the key mechanisms and workflows that paved the way for modern anticoagulant therapy.

Introduction: From Spoiled Sweet Clover to a Landmark Drug

The story of this compound begins not in a laboratory, but on the farms of North America in the 1920s. A mysterious hemorrhagic disorder in cattle, known as "sweet clover disease," was causing fatal bleeding after ingestion of moldy sweet clover hay. This agricultural crisis sparked a multi-year investigation at the University of Wisconsin, led by biochemist Karl Paul Link. In 1940, Link's laboratory successfully isolated and synthesized the causative agent: 3,3'-methylenebis(4-hydroxycoumarin), later named this compound.[1] Recognizing its potential to inhibit blood clotting, researchers initiated the first clinical trials to explore its therapeutic use in humans for treating and preventing thromboembolic diseases.

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by targeting the vitamin K cycle, a critical pathway for the synthesis of several clotting factors in the liver. Specifically, it acts as a potent inhibitor of the enzyme Vitamin K epoxide reductase (VKOR).[2] This enzyme is responsible for regenerating the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on prothrombin (Factor II) and Factors VII, IX, and X. Without this modification, these clotting factors are unable to bind calcium and participate effectively in the coagulation cascade. The inhibition of VKOR by this compound leads to a depletion of functional vitamin K-dependent clotting factors, thereby prolonging the time it takes for blood to clot.

Early Clinical Trials: Foundational Studies

The initial clinical investigations of this compound were conducted in the early 1940s, most notably at the Mayo Clinic and the University of Wisconsin. These pioneering studies aimed to determine the appropriate dosage, monitor its anticoagulant effect, and evaluate its efficacy and safety in patients with thromboembolic disorders.

Key Experimental Protocols

The early trials, while groundbreaking, were conducted with methodologies that reflect the standards of the era. The primary methods for monitoring the anticoagulant effect of this compound were the whole blood clotting time and the newly developed prothrombin time test.

3.1.1. Lee and White Clotting Time: This method was a staple for assessing coagulation.

-

Procedure:

-

Approximately 4 ml of venous blood was drawn into a glass syringe.

-

1 ml of blood was immediately placed into each of three clean glass test tubes (typically 12 x 75 mm).

-

A stopwatch was started as soon as the blood entered the first tube.

-

The tubes were placed in a 37°C water bath.

-

The first tube was tilted every 30 seconds until the blood clotted. The second and then the third tubes were subsequently tilted in the same manner.

-

The clotting time was recorded as the time it took for the blood in the third tube to clot.[3][4][5][6]

-

-

Normal Values: The normal range for the Lee and White clotting time was generally considered to be between 8 and 15 minutes.[7]

3.1.2. Quick's One-Stage Prothrombin Time: Developed by Dr. Armand J. Quick in 1935, this test became the cornerstone for monitoring this compound therapy.[8][9]

-

Principle: This test measures the time it takes for plasma to clot after the addition of an excess of thromboplastin and calcium. It evaluates the extrinsic and common pathways of coagulation, which are dependent on the vitamin K-dependent clotting factors.

-

Procedure:

-

Venous blood was collected and mixed with sodium citrate to prevent coagulation.

-

The blood was centrifuged to separate the plasma.

-

A sample of the plasma was warmed to 37°C.

-

A solution of thromboplastin (an extract of rabbit brain) and calcium chloride was added to the plasma.

-

The time from the addition of the thromboplastin-calcium mixture until the formation of a fibrin clot was measured in seconds.[10]

-

-

Normal Values: The normal prothrombin time was typically between 11 and 13.5 seconds.[11]

Patient Population and Dosage Regimens

The initial studies included patients with various thromboembolic conditions, such as deep vein thrombosis, pulmonary embolism, and coronary thrombosis. Dosage was empirical and adjusted based on the daily prothrombin time measurements.

A common approach described in the early literature involved an initial loading dose followed by smaller maintenance doses. For example, in the study by Bingham, Meyer, and Pohle (1941), patients were given an initial oral dose of 5 mg/kg of body weight. Subsequent doses were guided by the prothrombin time, with the goal of maintaining it at approximately 20-30% of normal activity.

Experimental Workflow

The general workflow for a patient undergoing this compound therapy in these early trials followed a structured, albeit intensive, monitoring schedule.

Quantitative Data from Early Clinical Trials

The following tables summarize the available quantitative data from the seminal publications on the early clinical use of this compound. It is important to note that the reporting standards of the 1940s differ from today, and the data is presented as it was available in the original texts.

Study by Butt, Allen, and Bollman (1941)

This preliminary report from the Mayo Clinic was one of the first to describe the administration of this compound to humans.

Table 1: Prothrombin Time Response to a Single Oral Dose of this compound in a Patient

| Day | Dose (mg) | Prothrombin Time (seconds) |

| 1 | 500 | 19 |

| 2 | 0 | 28 |

| 3 | 0 | 45 |

| 4 | 0 | 58 |

| 5 | 0 | 42 |

| 6 | 0 | 35 |

| 7 | 0 | 25 |

| 8 | 0 | 21 |

Normal Prothrombin Time: 18-20 seconds

Study by Bingham, Meyer, and Pohle (1941)

This study from the University of Wisconsin provided more detailed dosage recommendations.

Table 2: Suggested Dosage Scheme for this compound

| Prothrombin Time (seconds) | Prothrombin Level (% of normal) | Suggested Dose (mg) |

| < 20 | > 70 | 300 |

| 20 - 25 | 70 - 55 | 200 |

| 26 - 30 | 54 - 45 | 100 |

| 31 - 35 | 44 - 38 | 0-100 |

| > 35 | < 38 | 0 |

Table 3: Clinical Outcomes in 50 Patients Treated with this compound

| Clinical Outcome | Number of Patients | Percentage |

| Definite Improvement | 35 | 70% |

| Questionable Improvement | 8 | 16% |

| No Improvement | 7 | 14% |

| Hemorrhagic Complications | ||

| Minor Hemorrhage (e.g., hematuria) | 6 | 12% |

| Major Hemorrhage | 2 | 4% |

Challenges and Adverse Events in Early Development

The primary and most feared complication of this compound therapy was hemorrhage. The narrow therapeutic window of the drug and the variability in patient response made maintaining a safe and effective level of anticoagulation challenging. The early investigators meticulously documented instances of bleeding, which ranged from minor hematuria to severe, life-threatening hemorrhages. The management of bleeding episodes was limited, with whole blood transfusions being the primary intervention. The role of vitamin K as an antidote was not yet fully understood or widely utilized in the earliest trials.

Conclusion: A Paradigm Shift in Medicine

The early clinical development of this compound represents a landmark achievement in medical history. Despite the challenges of dosage regulation and the risk of hemorrhage, these pioneering studies established the feasibility and utility of oral anticoagulant therapy. The meticulous work of researchers like Karl Paul Link and the clinical investigators at the Mayo Clinic and the University of Wisconsin laid the foundation for the development of safer and more predictable anticoagulants, such as warfarin, and transformed the management of thromboembolic diseases. The principles of anticoagulant therapy established during this era continue to influence clinical practice today.

References

- 1. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]

- 3. ccjm.org [ccjm.org]

- 4. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. labpedia.net [labpedia.net]

- 7. Prothrombin time - Wikipedia [en.wikipedia.org]

- 8. trepo.tuni.fi [trepo.tuni.fi]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the Hemorrhagic Agent 3,3′-Methylenebis (4-Hydroxycoumarin): IV. The Pathologic Findings after the Administration of Dicumarol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prothrombin Time Test: Purpose, Procedure, and Results [healthline.com]

An In-depth Technical Guide to Dicoumarol Derivatives

Core Properties for Researchers, Scientists, and Drug Development Professionals

Dicoumarol, a naturally occurring symmetrical biscoumarin, serves as the parent compound for a significant class of anticoagulants.[1] Its discovery stemmed from investigating a hemorrhagic disease in cattle that consumed moldy sweet clover.[1][2] This guide provides a detailed overview of this compound and its derivatives, focusing on their fundamental properties, mechanisms of action, and relevant experimental methodologies.

First identified in 1940, this compound became the prototype for the 4-hydroxycoumarin class of anticoagulant drugs.[2] While it was briefly used therapeutically, it has largely been succeeded by its derivative, warfarin, which exhibits more stable pharmacokinetic profiles.[3]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development.

| Property | Value | Source |

| Formula | C19H12O6 | [2] |

| Molar Mass | 336.299 g·mol−1 | [2] |

| Melting Point | 290–292 °C | [3] |

| Density | 1.573 g/cm3 | [3] |

| Solubility | Practically insoluble in water, ethanol, and ether; slightly soluble in chloroform; soluble in strong alkaline solutions. | [3][4] |

| Appearance | Crystalline solid | |

| Taste | Slightly bitter | [4] |

| Odor | Slight, pleasant | [4] |

Mechanism of Action: Anticoagulant Effects

The primary and most well-characterized mechanism of action for this compound and its derivatives is the inhibition of Vitamin K epoxide reductase (VKOR).[2][5][6] This enzyme is a critical component of the vitamin K cycle.

The Vitamin K Cycle and Coagulation Cascade:

The vitamin K cycle is essential for the post-translational modification of several blood clotting factors.

-

Carboxylation: Vitamin K-dependent carboxylase utilizes the reduced form of vitamin K (vitamin KH2) as a cofactor to convert glutamate (Glu) residues on clotting factor precursors into gamma-carboxyglutamate (Gla) residues.

-

Activation: This carboxylation is necessary for the clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S to bind calcium and interact with phospholipid membranes, a crucial step in the coagulation cascade.[7]

-

Vitamin K Epoxide Formation: During the carboxylation reaction, vitamin KH2 is oxidized to vitamin K epoxide.

-

Recycling by VKOR: Vitamin K epoxide reductase (VKOR) is responsible for reducing vitamin K epoxide back to vitamin K quinone and subsequently to the active vitamin KH2, thus completing the cycle.[8]

This compound derivatives act as competitive inhibitors of VKOR, leading to a depletion of the active, reduced form of vitamin K.[2][5] This, in turn, prevents the proper synthesis of functional clotting factors, resulting in an anticoagulant effect.[6]

Caption: Mechanism of action of this compound derivatives on the Vitamin K cycle.

Key this compound Derivatives

While this compound itself is the parent compound, several derivatives have been synthesized and are of significant interest in medicine and research.

| Derivative | Key Features | Primary Use |

| Warfarin | More potent and has superior pharmacokinetic parameters compared to this compound.[3][9] Administered as a racemic mixture, with the S-enantiomer being 2-5 times more potent.[9] | The most commonly prescribed oral anticoagulant worldwide for preventing and treating thromboembolism.[9] |

| Acenocoumarol | A 4-hydroxycoumarin derivative used as an anticoagulant.[3][9] | Prevention and treatment of thromboembolic disorders. |

| Phenprocoumon | A synthetic 4-hydroxycoumarin derivative.[9] | Anticoagulant for the prevention and treatment of thromboembolism. |

| Brodifacoum | A highly potent 4-hydroxycoumarin derivative with a long half-life. | Primarily used as a rodenticide. |

Beyond Anticoagulation: Other Biological Activities

Recent research has unveiled that this compound and its derivatives possess a range of other biological activities, suggesting potential for broader therapeutic applications.[3][10]

-

Anticancer Activity: this compound has been shown to inhibit the growth of pancreatic cancer cells through a superoxide-mediated mechanism.[2] Some derivatives have also demonstrated tumoricidal activity against osteoblast cancer cells.[11]

-

Antimicrobial and Antiviral Properties: Certain this compound derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3][11] this compound has also been reported to inhibit HIV-1 replication.[3]

-

Inhibition of NQO1: this compound is a known inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic enzyme involved in detoxification and protection against oxidative stress.[1][3][7] This "off-target" effect is being explored for potential anticancer therapies.[1]

-

Microtubule Stabilization: this compound has been found to inhibit cell division by interacting with tubulin and stabilizing spindle microtubule dynamics, an action that is synergistic with Taxol.[12]

Caption: Diverse biological activities of this compound and its derivatives.

Experimental Protocols

Synthesis of 3,3'-Arylidenebis(4-hydroxycoumarins)

A common method for synthesizing this compound derivatives involves the condensation of 4-hydroxycoumarin with various aldehydes.[13][14]

General Procedure:

-

Reactants: A mixture of 4-hydroxycoumarin (2 mmol) and an appropriate aromatic aldehyde (1 mmol) is prepared.

-

Catalyst and Solvent: A catalyst, such as dodecylbenzenesulfonic acid (DBSA), is added in an aqueous medium.[13][14]

-

Reaction Conditions: The reaction mixture is subjected to microwave irradiation for a specified time (e.g., 2-5 minutes).[14]

-

Workup: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is filtered, washed with water, and then recrystallized from a suitable solvent like ethanol to yield the pure 3,3'-arylidenebis(4-hydroxycoumarin) derivative.[14]

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro VKORC1 Inhibition Assay

Determining the inhibitory potency of this compound derivatives against their primary target, VKORC1, is essential.

Dithiothreitol (DTT)-Driven Assay:

This in vitro assay measures the activity of VKORC1.[15][16]

-

Enzyme Source: Microsomes containing VKORC1 are prepared from cells overexpressing the enzyme.

-

Substrate: Vitamin K1 epoxide is used as the substrate.

-

Reducing Agent: DTT serves as the reducing agent to drive the enzymatic reaction.

-

Assay Conditions: The reaction is carried out in a buffered solution at a specific pH (e.g., 7.4).

-

Inhibitor Addition: Various concentrations of the this compound derivative are added to the reaction mixture.

-

Quantification: The rate of vitamin K1 epoxide reduction is measured, typically by HPLC, to determine the enzymatic activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. It's important to note that the IC50 value is dependent on assay conditions, and a transformation is needed to determine the condition-independent inhibition constant (Ki).[15][16]

Structure-Activity Relationships (SAR)

The anticoagulant activity of coumarin derivatives is highly dependent on their molecular structure.[17][18]

-

4-Hydroxy Group: The 4-hydroxyl group is a critical feature for anticoagulant activity.

-

Substituents on the Methylene Bridge: The size and hydrophilicity of the substituent on the methylene bridge can influence the compound's potency in uncoupling oxidative phosphorylation.[19]

-

Molecular Geometry: The overall three-dimensional shape of the molecule plays a significant role in its biological activity.[17][18]

-

Substituents on the Benzene Ring: The type and position of substituents on the benzene ring can significantly affect the anti-Staphylococcus aureus activity of this compound derivatives.[3]

Conclusion

This compound and its derivatives remain a cornerstone of anticoagulant therapy and a subject of extensive research. Their well-defined mechanism of action, coupled with a growing understanding of their diverse biological activities, presents exciting opportunities for the development of new therapeutic agents. This guide provides a foundational understanding of these compounds for professionals in the field, highlighting their core properties and the experimental approaches used to evaluate them. Further investigation into their structure-activity relationships and off-target effects will undoubtedly pave the way for novel applications in medicine.

References

- 1. This compound: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 4. This compound | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound THE MOST COMMONLY USED DRUG | PPTX [slideshare.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay. | Sigma-Aldrich [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. Relationship between structure and anticoagulant activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Relationship between structure and anticoagulant activity of coumarin derivatives. | Semantic Scholar [semanticscholar.org]

- 19. Quantitative structure-activity relationships for this compound antivitamins K in the uncoupling of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Dicoumarol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins and complex biosynthetic pathways of dicoumarol, a potent natural anticoagulant. The document details the microbial processes that lead to its formation from plant-based precursors, summarizes quantitative data on its occurrence, and presents detailed experimental protocols for its analysis.

Natural Sources of this compound

This compound is not produced directly by plants but is a mycotoxin resulting from the microbial transformation of a plant secondary metabolite.[1][2] Its discovery is historically linked to a hemorrhagic disease in cattle that consumed spoiled feed.[2][3][4]

-

Primary Precursor Source: The principal natural source of the precursor for this compound is sweet clover, specifically species such as Melilotus officinalis (yellow sweet clover) and Melilotus albus (white sweet clover).[3][5][6] These plants naturally contain high concentrations of the compound coumarin, which itself is not an anticoagulant.[2][7][8] Coumarin is responsible for the sweet smell of freshly cut hay.[9]

-

Microbial Conversion: The transformation into this compound occurs when sweet clover hay or silage is improperly stored, allowing it to become moldy.[3][8] Specific species of fungi metabolize the plant-derived coumarin into this compound.[2][9]

-

Fungal Species Involved: Several fungal species have been identified as capable of this conversion, including:

The presence of these molds, coupled with moisture in the hay, facilitates the conversion process, leading to the contamination of the feed with the potent anticoagulant this compound.[3]

Biosynthesis of this compound

The formation of this compound is a multi-stage process that begins with the biosynthesis of its precursor, coumarin, in plants, followed by a series of fungal-mediated enzymatic reactions and a final condensation step.

Stage 1: Biosynthesis of Coumarin in Plants

Coumarin is a phenylpropanoid, synthesized in plants via the shikimic acid pathway.[12] The general pathway starts with the amino acid L-phenylalanine.[13]

-

Phenylalanine to Cinnamic Acid: The enzyme phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to produce trans-cinnamic acid.[12][13]

-

Hydroxylation: Cinnamic acid undergoes hydroxylation, a critical step for forming the coumarin structure. This is catalyzed by enzymes such as cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid, and subsequently, ortho-hydroxylation (at the 2'-position) is a key step leading to the lactone ring formation.[7][13]

-

Isomerization and Lactonization: The ortho-hydroxylated cinnamic acid derivative undergoes trans-cis isomerization, followed by spontaneous cyclization (lactonization) to form the stable coumarin ring structure.[7]

Caption: Plant biosynthetic pathway of coumarin from L-phenylalanine.

Stage 2: Fungal Conversion of Precursors to 4-Hydroxycoumarin

When fungi such as Aspergillus fumigatus grow on spoiled sweet clover, they metabolize plant compounds into 4-hydroxycoumarin.[1][10][11] Studies on A. fumigatus have elucidated a pathway starting from melilotic acid (a compound related to coumarin).[10][11]

The demonstrated sequence is:

-

Melilotic acid (o-hydroxyphenylpropionic acid)

-

o-Coumaric acid

-

β-Hydroxymelilotic acid

-

β-Oxomelilotic acid

This conversion is based on the identification of intermediates, isotopic labeling experiments, and evidence of sequential enzyme induction.[10][11] 4-hydroxycoumarin is the direct precursor to this compound.[1][14]

References

- 1. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Moldy Sweet Clover Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 4. [On the history of vitamin K, this compound and warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vetster.com [vetster.com]

- 6. Biological Evidences of this compound: A Review | Plantae Scientia [plantaescientia.com]

- 7. Coumarin - Wikipedia [en.wikipedia.org]

- 8. Sweet Clover Poisoning [extension.sdstate.edu]

- 9. pmlive.com [pmlive.com]

- 10. The biosynthesis of 4-hydroxycoumarin and this compound by Aspergillus fumigatus Fresenius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The biosynthesis of 4-hydroxycoumarin and this compound by Aspergillus fumigatus Fresenius - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Utilizing Dicoumarol as an NQO1 Inhibitor in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a multifaceted role in cellular homeostasis.[1][2] It is an obligate two-electron reductase that utilizes NADH or NADPH to reduce quinones to hydroquinones.[3][4] This two-electron reduction is a detoxification pathway, preventing the formation of reactive semiquinone radicals and subsequent oxidative stress.[1][5][6] Overexpression of NQO1 is a hallmark of several human cancers, including non-small cell lung, pancreatic, breast, and colorectal cancers, and is often associated with tumor progression, aggressiveness, and resistance to chemotherapy.[1][5][6] This makes NQO1 a compelling target for anticancer therapies.

This compound, a symmetrical bis-4-hydroxycoumarin, is a potent and well-characterized competitive inhibitor of NQO1.[4][7] It exerts its inhibitory effect by competing with NAD(P)H for the nucleotide-binding site on the NQO1 enzyme, thereby preventing the catalytic cycle.[4][6][8] By inhibiting NQO1, this compound can disrupt the protective antioxidant shield in cancer cells, increase oxidative stress, and potentiate the cytotoxic effects of certain chemotherapeutic agents.[7]

Mechanism of Action

This compound's primary mechanism of action in the context of NQO1-overexpressing cancer cells is the inhibition of NQO1's enzymatic activity. This leads to several downstream consequences:

-

Increased Oxidative Stress: By blocking the two-electron reduction of quinones, this compound allows for the one-electron reduction by other enzymes, such as cytochrome P450 reductase. This process generates unstable and highly reactive semiquinone radicals, which can then redox cycle, leading to the production of superoxide anions and other reactive oxygen species (ROS).[1][6] The resulting oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, ultimately triggering cell death pathways.

-

Modulation of p53 Stability: NQO1 can physically interact with and stabilize the tumor suppressor protein p53, protecting it from 20S proteasomal degradation.[1][4][9] this compound, by binding to NQO1, can disrupt this interaction, leading to the degradation of p53.[4][6] This can have context-dependent effects on cell fate.

-

Potentiation of Chemotherapy: In cancer cells with high NQO1 activity, this compound has been shown to enhance the cytotoxicity of chemotherapeutic agents like gemcitabine, cisplatin, and doxorubicin.[7] This sensitization is thought to occur through the amplification of oxidative stress and the suppression of pro-survival signaling pathways.[7]

It is important to note that this compound can also exert off-target effects independent of NQO1 inhibition, including impairment of mitochondrial function and inhibition of other kinases.[8][10] Therefore, careful experimental design and the use of appropriate controls are crucial when interpreting results.

Data Presentation

This compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound for NQO1 activity is a critical parameter for designing experiments. The following table summarizes reported IC50 values for NQO1 inhibition in different cell lysates.

| Cell Line | Cancer Type | IC50 (µM) for NQO1 Inhibition |

| KKU-100 | Cholangiocarcinoma | 0.15 ± 0.07 |

| KKU-OCA17 | Cholangiocarcinoma | 0.15 ± 0.07 |

| KKU-M214 | Cholangiocarcinoma | 0.24 ± 0.14 |

| Chang Liver Cells | Non-cancerous liver | 0.10 ± 0.22 |

Data compiled from[7]

The cytotoxic IC50 values of this compound can vary significantly between different cancer cell lines and depend on factors such as NQO1 expression levels and the intrinsic sensitivity of the cells to oxidative stress. For example, in MIA-PaCa-2 pancreatic cancer cells, this compound decreased cell viability at concentrations of 100 µM and 250 µM after 48 and 72 hours of treatment.[11]

Mandatory Visualizations

Caption: Mechanism of this compound as an NQO1 inhibitor.

References

- 1. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on NAD(P)H dehydrogenase quinone 1 (NQO1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scitechnol.com [scitechnol.com]

- 4. proteopedia.org [proteopedia.org]

- 5. Frontiers | Pan-cancer and single-cell analysis reveal the prognostic value and immune response of NQO1 [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound enhances gemcitabine-induced cytotoxicity in high NQO1-expressing cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NQO1 regulates cell cycle progression at the G2/M phase [thno.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Dissolving Dicoumarol for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dicoumarol is a naturally occurring anticoagulant that functions as a Vitamin K antagonist. It is widely used in biomedical research to study coagulation pathways and as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). Due to its poor aqueous solubility, proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization and preparation of this compound for use in various experimental settings.

Data Presentation: Solubility of this compound

This compound is a crystalline solid that is practically insoluble in water and ethanol. Organic solvents or alkaline solutions are required for its dissolution. The following table summarizes the solubility of this compound in various solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~2.5 - 3 mg/mL | |

| Dimethylformamide (DMF) | ~1.25 mg/mL | |

| Strong Alkaline Solutions (e.g., 0.1 N NaOH) | Soluble (15 mg/mL) | |

| Pyridine | Soluble (50 mg/mL) | |

| Ethanol | Slightly soluble/Practically insoluble | |

| Chloroform | Slightly soluble | |

| Water / Aqueous Buffers | Sparingly soluble/Practically insoluble | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |

Experimental Protocols

This section outlines the recommended procedure for preparing stock and working solutions of this compound for in vitro experiments.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the most common method for preparing this compound for cell-based assays and other in vitro studies.

Materials:

-

This compound powder (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 3 mg/mL stock solution, add 1 mL of DMSO to 3 mg of this compound). It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.

-

Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The solid compound should also be stored at -20°C for long-term stability (≥4 years).

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous buffer or cell culture medium.

Materials:

-

This compound stock solution (from Protocol 1)

-

Phosphate-Buffered Saline (PBS), cell culture medium, or other aqueous buffer

-

Sterile dilution tubes

-

Vortex mixer

Procedure:

-

Pre-warming: Gently warm the required aliquot of the this compound stock solution to room temperature.

-

Dilution: Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration. Crucially, add the stock solution to the buffer/medium while vortexing to prevent precipitation of the compound.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the in vitro assay is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. An appropriate solvent control (medium with the same final concentration of DMSO) must be included in all experiments.

-

Stability: this compound is sparingly soluble in aqueous buffers. It is strongly recommended to prepare fresh working solutions for each experiment and not to store aqueous solutions for more than one day.

Mandatory Visualizations

Signaling Pathway of this compound's Anticoagulant Action

Caption: Mechanism of this compound as a Vitamin K antagonist.

Experimental Workflow for this compound In Vitro Assays

Caption: General workflow for preparing and using this compound in in vitro assays.

Application Notes: Dicoumarol for In Vitro Anticoagulation in Plasma Samples

Introduction

Dicoumarol is a naturally occurring 4-hydroxycoumarin derivative originally identified as the hemorrhagic agent in spoiled sweet clover.[1] It functions as a potent anticoagulant by antagonizing the action of vitamin K.[2][3] This mechanism involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR), which is crucial for the recycling of vitamin K.[4][5] The subsequent depletion of reduced vitamin K impairs the synthesis of active coagulation factors II (prothrombin), VII, IX, and X in the liver.[6][7] These application notes provide detailed protocols for utilizing this compound as an in vitro anticoagulant in plasma samples, intended for researchers in hematology, pharmacology, and drug development.

Mechanism of Action

This compound exerts its anticoagulant effect by competitively inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[6] This enzyme is essential for converting vitamin K epoxide back into its active, reduced form.[4] Active vitamin K serves as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent clotting factors.[2] This carboxylation is critical for the calcium-binding ability of these factors, enabling them to participate effectively in the coagulation cascade.[4] By blocking VKOR, this compound leads to the production of under-carboxylated, inactive clotting factors, thereby inhibiting coagulation.[4][8]

Data Presentation: Solubility and Concentration

Effective in vitro studies require proper solubilization of this compound. Due to its low aqueous solubility, organic solvents are necessary for preparing stock solutions.[3][9] The following table summarizes solubility data for this compound. Researchers should prepare a concentrated stock in an appropriate solvent and then dilute it into the plasma or buffer to achieve the desired final concentration, ensuring the final solvent concentration is minimal to avoid affecting the assay.

| Solvent | Solubility | Notes | Reference |

| DMSO | ~67 mg/mL (199 mM) | Fresh, non-hydrated DMSO is recommended for maximum solubility. | [10] |

| DMSO | ~2.5 mg/mL | A stock solution can be prepared in DMSO. | [9] |

| Dimethylformamide (DMF) | ~1.25 mg/mL | Purge with inert gas. | [9] |

| Ethanol | Slightly soluble | Specific concentration not detailed. | [9] |

| Aqueous Buffers | Sparingly soluble | For aqueous use, first dissolve in DMSO then dilute with buffer (e.g., 1:1 DMSO:PBS for ~0.5 mg/mL). | [9] |

| Alkaline Solutions | Soluble | Soluble in aqueous alkaline solutions. | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro assays.

Materials:

-

This compound powder (FW: 336.3 g/mol )[9]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or glass vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weigh out 3.36 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may aid dissolution if needed.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[10]

Protocol 2: Preparation of Platelet-Poor Plasma (PPP)

Accurate coagulation testing requires carefully prepared platelet-poor plasma to eliminate platelet-related variables.

Materials:

-

Whole blood

-

3.2% buffered sodium citrate collection tubes (blue top)[11]

-

Refrigerated centrifuge

-

Plastic transfer pipettes

-

Plastic aliquot tubes

Procedure:

-

Collect whole blood via clean venipuncture directly into a 3.2% sodium citrate tube.[11]

-

Ensure the tube is filled to the indicated volume to maintain the crucial 9:1 blood-to-anticoagulant ratio.[11]

-

Immediately after collection, gently invert the tube 3-4 times to ensure thorough mixing of blood with the anticoagulant. Do not shake vigorously.[11]

-

Within one hour of collection, centrifuge the citrated whole blood at 1500 x g for 15 minutes at room temperature to separate plasma from red blood cells.[12]

-

Using a plastic transfer pipette, carefully remove the upper layer of plasma, being cautious not to disturb the buffy coat layer (platelets and white blood cells).

-

Transfer the collected plasma to a new plastic tube.

-

To ensure the plasma is platelet-poor, perform a second centrifugation step at 2500 x g for 10 minutes.

-

Carefully transfer the supernatant (platelet-poor plasma) to a final, clean plastic aliquot tube.

-

The PPP can be used immediately or stored frozen at -80°C for later use.

Protocol 3: In Vitro Coagulation Inhibition Assay

This protocol details the treatment of plasma with this compound and subsequent measurement of Prothrombin Time (PT), a common assay to evaluate the extrinsic coagulation pathway affected by this compound.

Materials:

-

Platelet-Poor Plasma (PPP), fresh or properly thawed

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DMSO (for vehicle control)

-

PT reagent (containing tissue factor and calcium)

-

Coagulation analyzer (coagulometer)

-

Incubator or water bath at 37°C

-

Micropipettes and tips

Experimental Workflow:

Procedure:

-

Thaw frozen PPP in a 37°C water bath for 5-10 minutes until just thawed. Keep on ice until use.

-

Prepare serial dilutions of the this compound stock solution in DMSO to create a range of working concentrations.

-

For each concentration, add 1-2 µL of the diluted this compound to 99 µL of PPP in a microcentrifuge tube. The final DMSO concentration should not exceed 2% to minimize solvent effects.

-